molecular formula C31H27NO4 B13988119 Fmoc-(r)-3-amino-2-([1,1'-biphenyl]-3-ylmethyl)propanoic acid

Fmoc-(r)-3-amino-2-([1,1'-biphenyl]-3-ylmethyl)propanoic acid

Cat. No.: B13988119
M. Wt: 477.5 g/mol
InChI Key: UVPUSKZTJPKWCL-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-®-3-amino-2-([1,1’-biphenyl]-3-ylmethyl)propanoic acid typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the biphenyl moiety. The process generally includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated SPPS techniques to ensure high yield and purity. The use of automated synthesizers allows for precise control over reaction conditions and efficient purification processes .

Chemical Reactions Analysis

Types of Reactions

Fmoc-®-3-amino-2-([1,1’-biphenyl]-3-ylmethyl)propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include peptides and modified amino acids, which can be further used in various biochemical applications .

Scientific Research Applications

Fmoc-®-3-amino-2-([1,1’-biphenyl]-3-ylmethyl)propanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Fmoc-®-3-amino-2-([1,1’-biphenyl]-3-ylmethyl)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptide bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-®-3-amino-2-([1,1’-biphenyl]-3-ylmethyl)propanoic acid is unique due to the presence of the biphenyl moiety, which imparts distinct hydrophobic and aromatic properties. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .

Properties

Molecular Formula

C31H27NO4

Molecular Weight

477.5 g/mol

IUPAC Name

(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(3-phenylphenyl)propanoic acid

InChI

InChI=1S/C31H27NO4/c33-30(34)24(18-21-9-8-12-23(17-21)22-10-2-1-3-11-22)19-32-31(35)36-20-29-27-15-6-4-13-25(27)26-14-5-7-16-28(26)29/h1-17,24,29H,18-20H2,(H,32,35)(H,33,34)/t24-/m1/s1

InChI Key

UVPUSKZTJPKWCL-XMMPIXPASA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)C[C@H](CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

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